![molecular formula C8H14N2OS B1444078 1-Acetylpiperidine-3-carbothioamide CAS No. 1062622-22-3](/img/structure/B1444078.png)
1-Acetylpiperidine-3-carbothioamide
Overview
Description
1-Acetylpiperidine-3-carbothioamide is a compound with the CAS Number: 1062622-22-3 . It has a molecular weight of 186.28 . The IUPAC name for this compound is 1-acetyl-3-piperidinecarbothioamide .
Molecular Structure Analysis
The InChI code for 1-Acetylpiperidine-3-carbothioamide is 1S/C8H14N2OS/c1-6(11)10-4-2-3-7(5-10)8(9)12/h7H,2-5H2,1H3,(H2,9,12) . Unfortunately, the search results did not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis
1-Acetylpiperidine-3-carbothioamide is a powder . The storage temperature is room temperature .Scientific Research Applications
Pharmacology: Anticancer Potential
1-Acetylpiperidine-3-carbothioamide: has shown promise in pharmacological research, particularly in the development of anticancer agents. The piperidine nucleus, to which this compound is related, is a key structure in many anticancer drugs . It has been found that piperidine derivatives can act as clinical agents against various cancers, including breast, prostate, and lung cancers, either alone or in combination with other drugs .
Biochemistry: Enzyme Inhibition
In biochemistry, 1-Acetylpiperidine-3-carbothioamide derivatives are explored for their role as enzyme inhibitors. For instance, pyridine carboxamide derivatives have been studied for their urease inhibitory action, which is crucial for developing treatments against ureolytic bacteria involved in life-threatening conditions .
Medicinal Chemistry: Drug Synthesis
The compound’s relevance in medicinal chemistry lies in its utility as a building block for synthesizing organic compounds, including medicinal products. Piperidine derivatives are utilized in various therapeutic applications, such as antiviral, antimalarial, antimicrobial, and anti-inflammatory agents .
Organic Synthesis: Building Blocks
1-Acetylpiperidine-3-carbothioamide: serves as an important synthetic fragment in the construction of drugs. It is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives, which are present in more than twenty classes of pharmaceuticals .
Analytical Chemistry: Chemical Analysis
In analytical chemistry, this compound could be used in the synthesis of reagents for chemical analysis. Its precise molecular structure and reactivity make it suitable for developing assays and chemical tests to analyze biological samples or chemical products .
Environmental Science: Antioxidant Properties
Environmental science research may utilize 1-Acetylpiperidine-3-carbothioamide derivatives for their antioxidant properties. Compounds with the piperidine moiety, like Piperine, have shown powerful antioxidant action due to their capability of hindering or suppressing free radicals . This property can be significant in studying environmental stress on biological systems.
properties
IUPAC Name |
1-acetylpiperidine-3-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-6(11)10-4-2-3-7(5-10)8(9)12/h7H,2-5H2,1H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUZPIUXYSGCSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylpiperidine-3-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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